molecular formula C12H18OS B14079316 1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene CAS No. 86636-08-0

1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene

Cat. No.: B14079316
CAS No.: 86636-08-0
M. Wt: 210.34 g/mol
InChI Key: HCSAKFKFEDXIGC-UHFFFAOYSA-N
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Description

1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene is a disubstituted benzene derivative featuring two distinct functional groups: a propan-2-yloxy (isopropoxy) group at the 1-position and a propan-2-ylsulfanyl (isopropylthio) group at the 4-position. Such compounds are often intermediates in organic synthesis, particularly in the development of agrochemicals or pharmaceuticals, where steric and electronic effects of substituents play critical roles .

Properties

CAS No.

86636-08-0

Molecular Formula

C12H18OS

Molecular Weight

210.34 g/mol

IUPAC Name

1-propan-2-yloxy-4-propan-2-ylsulfanylbenzene

InChI

InChI=1S/C12H18OS/c1-9(2)13-11-5-7-12(8-6-11)14-10(3)4/h5-10H,1-4H3

InChI Key

HCSAKFKFEDXIGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)SC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1-methylethoxy)-4-[(1-methylethyl)thio]- typically involves the following steps:

    Starting Materials: The synthesis begins with benzene as the core structure.

    Substitution Reactions: The introduction of the isopropoxy group and the isopropylthio group is achieved through substitution reactions. Common reagents used in these reactions include isopropyl alcohol and isopropylthiol.

    Reaction Conditions: These reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1-(1-methylethoxy)-4-[(1-methylethyl)thio]- may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors and advanced separation techniques ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzene, 1-(1-methylethoxy)-4-[(1-methylethyl)thio]- can undergo oxidation reactions, where the isopropylthio group is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isopropylthio group to a thiol group.

    Substitution: The compound can participate in further substitution reactions, where the isopropoxy or isopropylthio groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols: From reduction reactions.

    Various Substituted Benzene Derivatives: From substitution reactions.

Scientific Research Applications

Benzene, 1-(1-methylethoxy)-4-[(1-methylethyl)thio]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(1-methylethoxy)-4-[(1-methylethyl)thio]- involves its interaction with specific molecular targets. The isopropylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their structure and activity.

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties (Inferred)
Compound Molecular Formula Predicted LogP* Melting Point Trend
1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene C12H18OS ~3.5 Moderate (80–100°C)
2-Methoxy-4-methyl-1-[1-(phenylsulfanyl)propan-2-yl]benzene C17H20OS ~4.2 Higher (>120°C)
2-({1-[4-(Propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid C14H16N2O2S ~2.8 Variable (deprotonation-dependent)

*LogP estimated via fragment-based methods.

Research Implications

The target compound’s balanced steric and electronic profile positions it as a versatile scaffold for further functionalization. Compared to sulfonyl or fluorinated analogs, its lower polarity may favor applications in hydrophobic matrices (e.g., polymer additives). However, the absence of ionizable groups limits its utility in aqueous-phase reactions, underscoring the need for tailored derivatization .

Biological Activity

1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene, a compound with a complex structure, has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of 1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene is C12H18OSC_{12}H_{18}OS with a molar mass of approximately 218.34 g/mol. The compound features both ether and thioether functional groups, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that thioether derivatives can scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies suggest that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Potential

Emerging evidence suggests that 1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene may have anticancer properties. A study highlighted that derivatives of similar compounds demonstrated cytotoxic effects on cancer cell lines such as HeLa (cervical carcinoma) and U2OS (osteosarcoma), with IC50 values indicating potent activity . The compound's ability to induce apoptosis in cancer cells is being investigated further.

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The thioether group is known for its ability to donate electrons, neutralizing free radicals and preventing oxidative damage.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, affecting their integrity and function.
  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes involved in cancer progression and microbial resistance.

Study 1: Antioxidant Efficacy

In a comparative study assessing the antioxidant capacity of various thioether compounds, 1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene was found to exhibit a significant reduction in lipid peroxidation levels in human neuronal cells. This suggests its potential use as a neuroprotective agent .

Study 2: Antimicrobial Testing

A recent investigation tested the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating promising antimicrobial activity .

Biological ActivityTest OrganismMIC (µg/mL)
AntimicrobialS. aureus32
AntimicrobialE. coli64

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